molecular formula C7H5BrN2S B1287554 7-Bromo-1,3-benzothiazol-2-amine CAS No. 20358-05-8

7-Bromo-1,3-benzothiazol-2-amine

Cat. No.: B1287554
CAS No.: 20358-05-8
M. Wt: 229.1 g/mol
InChI Key: YHKASBDRJLTLHH-UHFFFAOYSA-N
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Description

7-Bromo-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole ring system substituted with a bromine atom at the 7th position and an amino group at the 2nd position. Benzothiazoles are known for their diverse chemical reactivity and broad spectrum of biological activities, making them valuable in medicinal chemistry and various industrial applications .

Biochemical Analysis

Biochemical Properties

7-Bromo-1,3-benzothiazol-2-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been shown to interact with enzymes such as DprE1, which is involved in the synthesis of mycobacterial cell walls . The compound’s interaction with DprE1 inhibits the enzyme’s activity, thereby disrupting the cell wall synthesis of mycobacteria. Additionally, this compound has been found to interact with various proteins involved in cellular signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, this compound has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function . These effects make it a potential candidate for therapeutic applications in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, inhibiting or activating their functions. For instance, its binding to DprE1 inhibits the enzyme’s activity, leading to the disruption of mycobacterial cell wall synthesis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are essential for its application in research. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can vary over time, with prolonged exposure leading to more pronounced cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, particularly in cancer models . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to form various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity, making it essential to understand its metabolic pathways for therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues can also influence its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound has been shown to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,3-benzothiazol-2-amine typically involves the bromination of 1,3-benzothiazol-2-amine. One common method includes the reaction of 1,3-benzothiazol-2-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

7-Bromo-1,3-benzothiazol-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 7-Bromo-1,3-benzothiazol-2-amine is unique due to the specific positioning of the bromine atom, which influences its electronic properties and reactivity. This unique structure makes it valuable for specific applications in medicinal chemistry and material science, where precise molecular interactions are crucial .

Properties

IUPAC Name

7-bromo-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKASBDRJLTLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00605933
Record name 7-Bromo-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20358-05-8
Record name 7-Bromo-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20358-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture (562 mg, 2.07 mmol) of N-(7-bromobenzo[d]thiazol-2-yl)acetamide and N-(6-bromobenzo[d]thiazol-2-yl)acetamide were suspended in MeOH (10 mL) and water (2 mL), sodium hydroxide (468.1 mg, 11.70 mmol) were added. The flask was fit with a reflux condenser and placed in a preheated oil bath (78° C.-80° C.) and stirred under nitrogen for 90 minutes. The reaction was cooled to RT and treated with 5N HCl to lower the pH to about 2. The suspension was filtered, and the solid was washed with water. The filtrate was treated with saturated sodium bicarbonate to adjust pH to about 7, and it was filtered again. The solid was collected and purified on an HPLC (10-95% MeCN/water with 0.1% TFA over 40 minutes) to provide 7-bromobenzo[d]thiazol-2-amine (550.3 mg).
Name
N-(7-bromobenzo[d]thiazol-2-yl)acetamide
Quantity
562 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
468.1 mg
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1-(3-Bromophenyl)-2-thiourea (Oakwood Products, Inc., West Columbia, S.C.; 2.479 g, 10.73 mmol) was suspended in MeCN (200 mL) and cooled in an ice water bath under nitrogen. Then, a solution of bromine (1.1 mL, 21 mmol) in acetic acid (10 mL) was added dropwise over 15 minutes. The reaction was stirred while being cooled in an ice water bath for 30 minutes, then allowed to warm to RT while stirring over the weekend. The resulting precipitate was filtered and the solid was washed with Et2O to afford the mixture (2.5 g, 100% yield) of 7-bromobenzo[d]thiazol-2-amine and 6-bromobenzo[d]thiazol-2-amine in a 1:2 ratio. MS (ESI pos. ion) m/z: 229 (MH+, 79Br), 231 (MH+, 81Br). Calculated exact mass for C7H5BrN2S: 228 (79Br), 230 (81Br).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.479 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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